molecular formula C21H19N5O3 B2909507 N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1021223-70-0

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

Cat. No.: B2909507
CAS No.: 1021223-70-0
M. Wt: 389.415
InChI Key: SXWORHVWKMEBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a triazolo-pyridazine derivative featuring a benzamide moiety linked via an ethoxyethyl chain to the triazolo[4,3-b]pyridazine core. The 4-methoxyphenyl substituent at position 3 of the triazolo-pyridazine ring contributes to its electronic and steric properties, influencing binding interactions in biological systems.

The synthesis of analogous triazolo-pyridazine derivatives typically involves condensation reactions between substituted aromatic aldehydes and hydrazine derivatives under reflux conditions, followed by purification via recrystallization or chromatography . Structural characterization of such compounds is achieved through NMR, IR, and mass spectrometry .

Properties

IUPAC Name

N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-28-17-9-7-15(8-10-17)20-24-23-18-11-12-19(25-26(18)20)29-14-13-22-21(27)16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWORHVWKMEBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolo-pyridazine derivatives exhibit diverse pharmacological and biochemical activities depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Molecular Comparisons

Compound Name Substituents (Triazolo-Pyridazine Core) Benzamide/Other Moieties Molecular Weight Key Features
Target Compound 3-(4-Methoxyphenyl) N-(2-ethoxyethyl)benzamide 433.44 g/mol¹ Binds to PEF(S) allosteric sites; displaces TNS
N-(2-{6-[(4-Chlorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide 3-(4-Chlorobenzylamino) N-(2-ethyl)benzamide 450.89 g/mol Enhanced lipophilicity due to chloro substituent; uncharacterized activity
N-[2-[[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-(1H-tetrazol-1-yl)benzamide 3-(3-Methoxyphenyl) N-(2-ethoxyethyl)-3-(tetrazolyl)benzamide 457.45 g/mol Tetrazole group enhances solubility and potential H-bonding interactions
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 3-Methyl Acetamide with ethoxyphenyl 403.43 g/mol Methyl substituent reduces steric hindrance; moderate antimicrobial activity

¹Calculated based on molecular formula C₂₃H₂₃N₅O₃.

Key Research Findings

  • Substituent Effects : The 4-methoxyphenyl group in the target compound enhances binding affinity to hydrophobic pockets in proteins compared to 3-methoxyphenyl or chloro-substituted analogs .
  • Pharmacokinetics : Tetrazole-containing derivatives (e.g., ) exhibit improved aqueous solubility but reduced metabolic stability compared to the target compound.
  • Antimicrobial Activity : Methyl and ethoxy substituents (e.g., ) correlate with broader-spectrum antimicrobial activity, whereas benzamide derivatives show target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.